molecular formula C10H8N4S B12919315 Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- CAS No. 825630-41-9

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-

Cat. No.: B12919315
CAS No.: 825630-41-9
M. Wt: 216.26 g/mol
InChI Key: CTHPDMCIOJZZTJ-UHFFFAOYSA-N
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Description

3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system comprising an imidazo[1,2-a]pyrazine core with a thiophene moiety attached at the 3-position. The unique structural attributes of this compound make it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step procedures that include the formation of the imidazo[1,2-a]pyrazine core followed by the introduction of the thiophene group. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to construct the imidazo[1,2-a]pyrazine core.

    Substitution Reactions: Thiophene groups can be introduced via substitution reactions using thiophene derivatives and suitable catalysts.

    Condensation Reactions: Condensation of amines with aldehydes or ketones can also be used to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of 3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated thiophene derivatives, organometallic reagents, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.

    Chemical Biology: It serves as a chemical probe to study biological processes and molecular interactions.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Pharmaceutical Industry: It is used in the synthesis of drug candidates and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity, disrupt protein-protein interactions, or alter gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their biological activity.

    Thiophene-Containing Heterocycles: Compounds with thiophene moieties are widely studied for their electronic properties and biological activity.

Uniqueness

3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine stands out due to its unique combination of the imidazo[1,2-a]pyrazine core and the thiophene group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

CAS No.

825630-41-9

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C10H8N4S/c11-9-10-13-5-8(7-1-4-15-6-7)14(10)3-2-12-9/h1-6H,(H2,11,12)

InChI Key

CTHPDMCIOJZZTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=C3N2C=CN=C3N

Origin of Product

United States

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